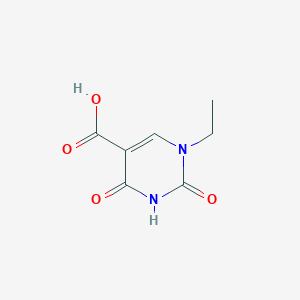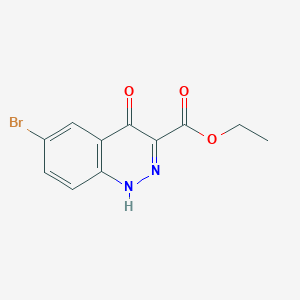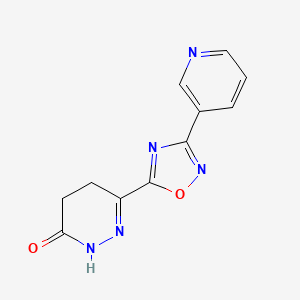
Ethyl 2,4-dibromopyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4-dibromopyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H6Br2N2O2 and a molecular weight of 309.94 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine atoms at the 2 and 4 positions of the pyrimidine ring, along with an ethyl ester group at the 5 position, makes this compound unique and valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dibromopyrimidine-5-carboxylate typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-5-carboxylate with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
化学反応の分析
Types of Reactions: Ethyl 2,4-dibromopyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding pyrimidine derivatives with fewer bromine atoms.
Oxidation: Although less common, oxidation reactions can modify the ester group or the pyrimidine ring itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution Reactions: Formation of substituted pyrimidine derivatives with various functional groups.
Reduction Reactions: Formation of partially or fully de-brominated pyrimidine derivatives.
Oxidation Reactions: Formation of oxidized pyrimidine derivatives with modified ester groups.
科学的研究の応用
Ethyl 2,4-dibromopyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of ethyl 2,4-dibromopyrimidine-5-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms at the 2 and 4 positions are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological and chemical properties. The ester group at the 5 position also plays a role in the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Ethyl 2,4-dibromopyrimidine-5-carboxylate can be compared with other brominated pyrimidine derivatives, such as:
Ethyl 2,4-dichloropyrimidine-5-carboxylate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Ethyl 2,4-difluoropyrimidine-5-carboxylate: Fluorine atoms provide different electronic properties and reactivity compared to bromine.
Ethyl 2,4-diiodopyrimidine-5-carboxylate:
Uniqueness: The presence of bromine atoms in this compound provides a unique combination of reactivity and stability, making it a valuable compound in various chemical and biological applications. Its ability to undergo selective nucleophilic substitution reactions distinguishes it from other halogenated pyrimidine derivatives .
特性
IUPAC Name |
ethyl 2,4-dibromopyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYQYSSANFSKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
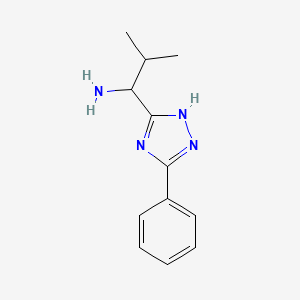
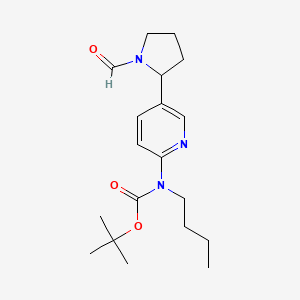
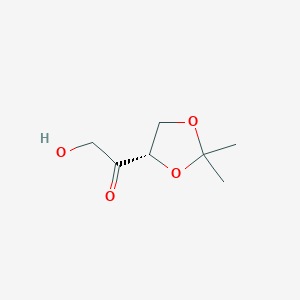
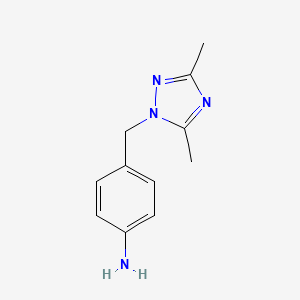
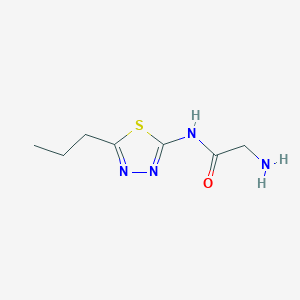


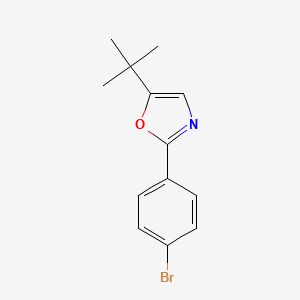
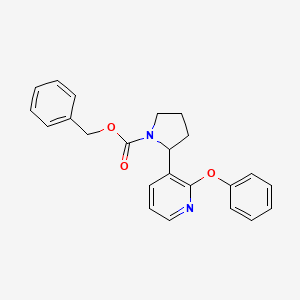
![5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B15059723.png)
![6-(Benzyloxy)-2-methylbenzo[d]oxazole](/img/structure/B15059728.png)
